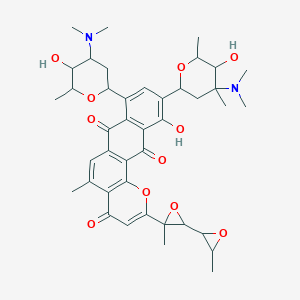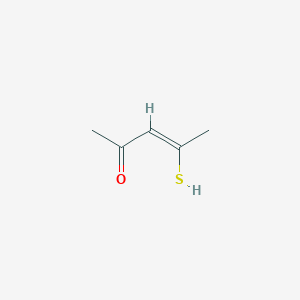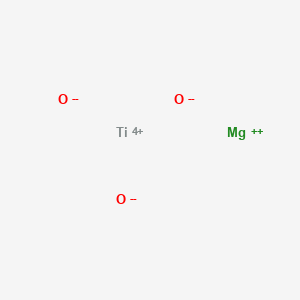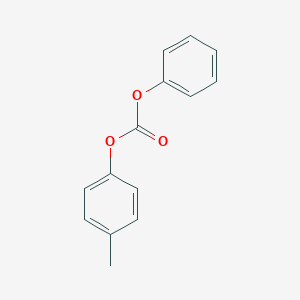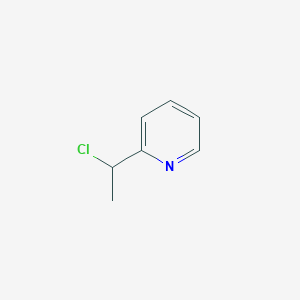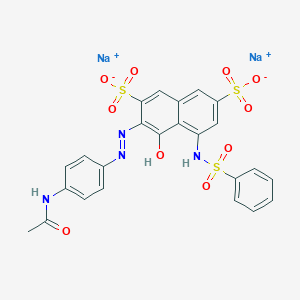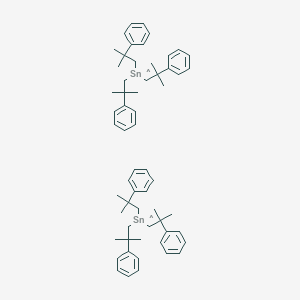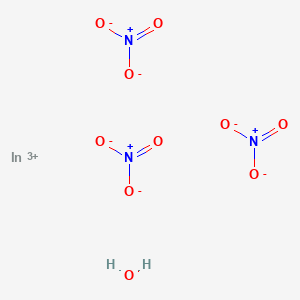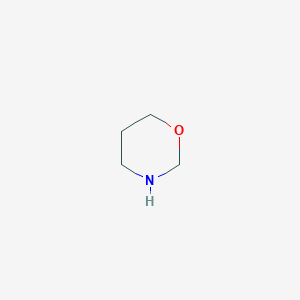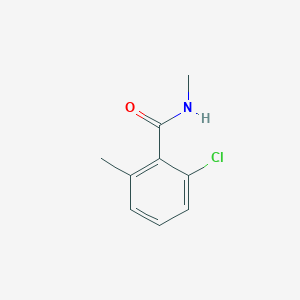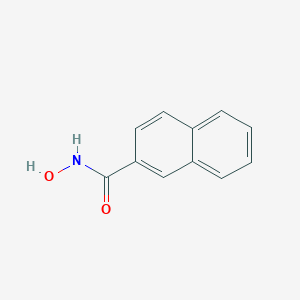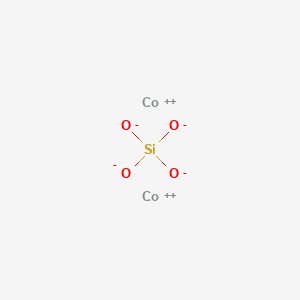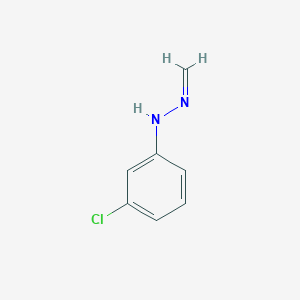
Carbonyl 3-chlorophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyl 3-chlorophenylhydrazone is a chemical compound that has been widely studied in the field of chemistry and biochemistry. It is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. Carbonyl 3-chlorophenylhydrazone has been found to have various applications in scientific research, particularly in the area of biochemistry.
Wissenschaftliche Forschungsanwendungen
Carbonyl 3-chlorophenylhydrazone has been used in scientific research as a chelating agent for metal ions such as copper, iron, and zinc. It has also been studied for its potential as an antioxidant and anti-inflammatory agent. In addition, Carbonyl 3-chlorophenylhydrazone has been found to have antitumor and antimicrobial properties.
Wirkmechanismus
Carbonyl 3-chlorophenylhydrazone acts as a chelating agent by binding to metal ions and preventing them from participating in harmful reactions. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Carbonyl 3-chlorophenylhydrazone has been found to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties.
Biochemische Und Physiologische Effekte
Carbonyl 3-chlorophenylhydrazone has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, Carbonyl 3-chlorophenylhydrazone has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Carbonyl 3-chlorophenylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Carbonyl 3-chlorophenylhydrazone has some limitations as well. It is toxic at high concentrations and can cause skin irritation. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Carbonyl 3-chlorophenylhydrazone. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is its use as a chelating agent for metal ions in environmental remediation. Additionally, further studies are needed to explore the mechanisms of action of Carbonyl 3-chlorophenylhydrazone and its effects on various biological systems.
Synthesemethoden
Carbonyl 3-chlorophenylhydrazone can be synthesized through the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Eigenschaften
CAS-Nummer |
14046-96-9 |
|---|---|
Produktname |
Carbonyl 3-chlorophenylhydrazone |
Molekularformel |
C7H7ClN2 |
Molekulargewicht |
154.6 g/mol |
IUPAC-Name |
3-chloro-N-(methylideneamino)aniline |
InChI |
InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2 |
InChI-Schlüssel |
JFRBRYMGEMNVME-UHFFFAOYSA-N |
SMILES |
C=NNC1=CC(=CC=C1)Cl |
Kanonische SMILES |
C=NNC1=CC(=CC=C1)Cl |
Andere CAS-Nummern |
14046-96-9 |
Synonyme |
carbonyl 3-chlorophenylhydrazone carbonyl cyanide 3-chlorophenylhydrazone carbonyl m-chlorophenylhydrazone CCPHO m-ClCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



